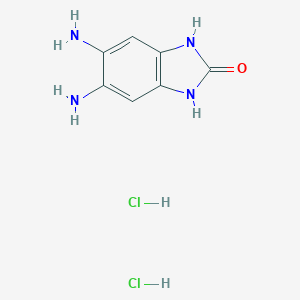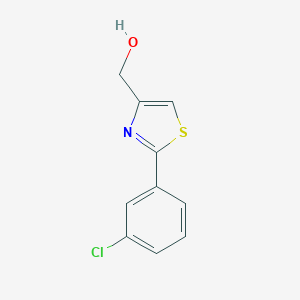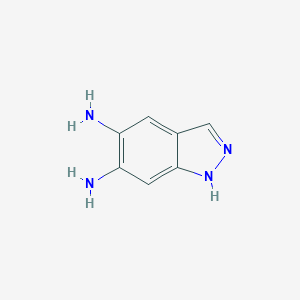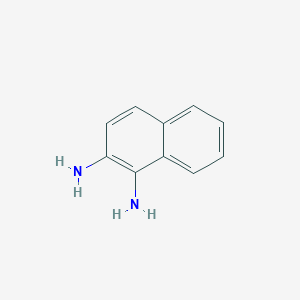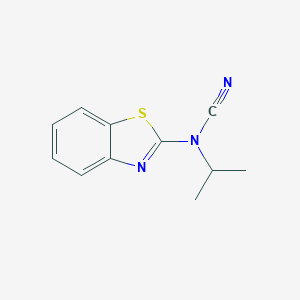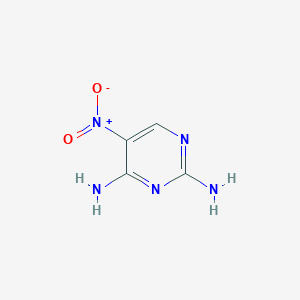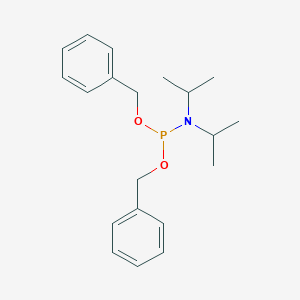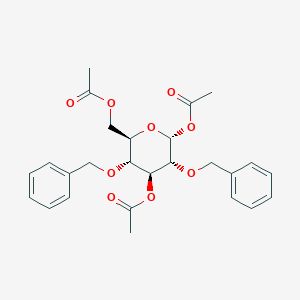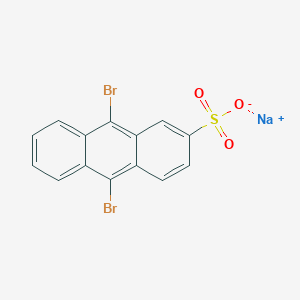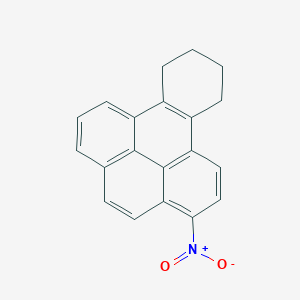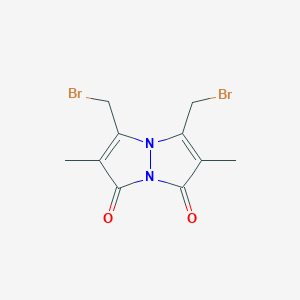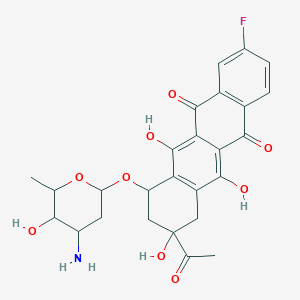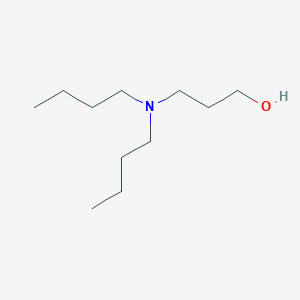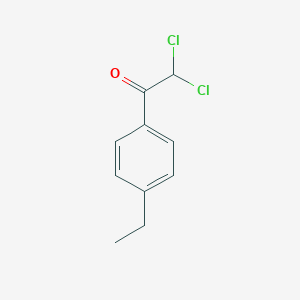
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Cl2O It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and the carbonyl carbon is substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(4-ethylphenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2,4-Dichlorophenyl)ethan-1-one: Similar structure but with chlorine atoms on the phenyl ring.
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with hydroxyl and chlorine substitutions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
CAS No. |
121069-00-9 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Synonyms |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![p-Ethylcalix[7]arene](/img/structure/B43631.png)
